molecular formula C11H14O2 B2378658 4-(Furan-2-yl)hepta-1,6-dien-4-ol CAS No. 485397-41-9

4-(Furan-2-yl)hepta-1,6-dien-4-ol

Cat. No.: B2378658
CAS No.: 485397-41-9
M. Wt: 178.231
InChI Key: OYTNUPDNFKZGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Synonyms:

  • AKOS004122375 (Enamine catalog)
  • KUA39741
  • α,α-Diallylfuran-2-methanol
  • 4-(2-Furyl)-1,6-heptadien-4-ol

Registry Identifiers:

Identifier Type Value Source
CAS Registry Number 485397-41-9 PubChem , Sigma-Aldrich
PubChem CID 11206108 PubChem
EC Number 161-698-1 ECHA
Nikkaji Number J1.788.562F Japan Chemical Substance Dictionary
Vendor Codes ENA428682977 (Sigma-Aldrich), BL3H9AA511BE (BLD Pharmatech)

Molecular Formula and Weight Analysis

The molecular formula C11H14O2 corresponds to:

  • 11 carbon atoms : 7 from the heptadienol chain + 4 from the furan ring.
  • 14 hydrogen atoms : Distributed across the alkenes, hydroxyl, and furan moieties.
  • 2 oxygen atoms : One from the hydroxyl group and one from the furan ring.

Molecular Weight Calculation :

  • Carbon: $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
  • Hydrogen: $$14 \times 1.008 = 14.11 \, \text{g/mol}$$
  • Oxygen: $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
  • Total : $$132.11 + 14.11 + 32.00 = 178.22 \, \text{g/mol}$$ .
Property Value
Exact Mass 178.0994 Da
Monoisotopic Mass 178.0994 Da
Topological Polar Surface Area 43.4 Ų
Rotatable Bond Count 5
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

The compound’s logP (octanol-water partition coefficient) is estimated at 2.6, indicating moderate hydrophobicity . Its molecular volume and polarizability align with small organic molecules containing conjugated π-systems (furan and alkenes) .

Properties

IUPAC Name

4-(furan-2-yl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNUPDNFKZGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Properties and Significance

4-(Furan-2-yl)hepta-1,6-dien-4-ol (AKOS004122375, InChIKey: YTNUPDNFKZGGB-UHFFFAOYSA-N, PubChem SID: 108669579) is a tertiary alcohol with a molecular weight of 178.23 g/mol. The compound possesses a characteristic structure consisting of a furan-2-yl group and two allyl moieties attached to a central carbon bearing a hydroxyl group. This arrangement creates one hydrogen bond donor and two hydrogen bond acceptor sites, with five rotatable bonds that contribute to its conformational flexibility.

The biological significance of this compound lies in its ability to interact with the transmembrane domains of important receptor tyrosine kinases. According to research, this compound can bind directly to the dimerization bilayer motif of ERBB2 TMD (HER2) and ErbB TMD (HER1), potentially disrupting signaling pathways associated with tumor growth and metastasis.

Grignard Reaction-Based Synthesis

Direct Grignard Approach with Diallyl Ketone

The most straightforward approach to synthesizing this compound involves a Grignard reaction between furan-2-yl magnesium bromide and diallyl ketone (hepta-1,6-dien-4-one). This method capitalizes on the nucleophilic addition of the Grignard reagent to the carbonyl group, followed by protonation to form the desired tertiary alcohol.

Preparation of Furan-2-yl Magnesium Bromide

The synthesis begins with the preparation of the Grignard reagent. In a typical procedure, magnesium turnings are activated in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by the dropwise addition of 2-bromofuran. The reaction proceeds via electron transfer from magnesium to form the reactive organomagnesium species.

Reaction with Diallyl Ketone

The prepared Grignard reagent is then added to a solution of diallyl ketone in THF at low temperature (typically -78°C). After warming to room temperature and appropriate workup, the crude product is purified by column chromatography to yield this compound.

This approach offers the advantage of being relatively direct, with fewer synthetic steps compared to alternative routes. However, it requires careful handling of moisture-sensitive Grignard reagents and the preparation or commercial acquisition of diallyl ketone.

Sequential Addition Approach

Stepwise Construction via Sequential Grignard Reactions

An alternative strategy involves the sequential construction of this compound through multiple reactions, beginning with more readily available starting materials.

Initial Grignard Addition

The synthesis commences with the reaction between furan-2-carbaldehyde and allylmagnesium bromide to form 1-(furan-2-yl)but-3-en-1-ol. This intermediate contains one of the required allyl groups attached to a carbon adjacent to the furan ring.

Oxidation to Ketone Intermediate

The secondary alcohol is then oxidized to a ketone using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, yielding 1-(furan-2-yl)but-3-en-1-one.

Second Allyl Addition

A second Grignard reaction with allylmagnesium bromide introduces the second allyl group, forming the target compound this compound after appropriate workup and purification.

Metathesis-Based Approaches

Olefin Metathesis Strategy

Olefin metathesis represents a powerful tool for carbon-carbon double bond formation and has been employed in the synthesis of structurally complex molecules containing multiple alkene functionalities.

Preparation of Metathesis Precursor

This approach involves synthesizing a suitable precursor containing the furan-2-yl and hydroxyl groups, along with appropriately positioned alkene functionalities for subsequent metathesis.

Cross-Metathesis Reaction

Using Grubbs' second-generation catalyst, the precursor undergoes cross-metathesis with allyl compounds to construct the desired diene structure. Similar methodologies have been reported for related compounds, as evidenced by research on ring-closing metathesis of diene substrates.

The metathesis-based approach offers advantages in terms of functional group tolerance and mild reaction conditions. However, it requires expensive catalysts and careful optimization to minimize side reactions such as self-metathesis.

Bicyclization and Ring-Opening Strategies

Utilizing Oxabicyclic Intermediates

An innovative approach to synthesizing this compound involves the utilization of oxabicyclic intermediates derived from furan Diels-Alder reactions.

Formation of Oxabicyclic Adduct

Furan undergoes Diels-Alder reaction with appropriate dienophiles to form oxabicyclic adducts. The reaction conditions can be tailored to achieve regioselective and stereoselective outcomes, as demonstrated in research on photocatalytic reductive cyclizations.

Ring-Opening and Functionalization

The oxabicyclic intermediates can be subjected to ring-opening reactions, followed by strategic functionalization to introduce the required allyl groups. This approach potentially offers stereocontrol over the final product.

Table 1: Comparison of Synthetic Approaches for this compound

Synthetic Method Key Steps Advantages Limitations Estimated Yield Range
Direct Grignard Approach 1. Furan-2-yl Grignard formation
2. Addition to diallyl ketone
- Fewer steps
- Direct approach
- Potentially higher yield
- Requires diallyl ketone
- Moisture sensitivity
- Limited stereoselectivity
60-75%
Sequential Addition 1. Initial Grignard addition
2. Oxidation
3. Second Grignard addition
- Uses common reagents
- Better control over each addition
- Step-by-step monitoring
- More steps
- Potential oxidation issues with furan
- Overall lower yield
40-55% (overall)
Metathesis-Based 1. Precursor synthesis
2. Cross-metathesis
- Mild conditions
- Functional group tolerance
- Potential for scalability
- Expensive catalysts
- Optimization required
- Potential side reactions
45-65%
Bicyclization Strategy 1. Diels-Alder reaction
2. Ring opening
3. Functionalization
- Potential stereoselectivity
- Unique approach
- Access to diverse analogs
- Multiple steps
- Complex intermediates
- Challenging purification
35-50% (overall)

Characterization and Structural Confirmation

Spectroscopic Analysis

Following synthesis, this compound requires comprehensive characterization to confirm its structure and purity. The expected spectroscopic data includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis should reveal characteristic signals for the furan ring protons (approximately 6.0-7.5 ppm), terminal alkene protons (5.0-6.0 ppm for =CH and 4.5-5.2 ppm for =CH2), methylene protons adjacent to the double bonds (2.0-2.5 ppm), and the exchangeable hydroxyl proton.

13C NMR should show signals for the quaternary carbon bearing the hydroxyl group (approximately 70-80 ppm), furan ring carbons (110-150 ppm), and characteristic alkene carbons.

Infrared Spectroscopy

IR analysis should confirm the presence of key functional groups, including the O-H stretching (3400-3600 cm-1), C=C stretching (1640-1680 cm-1), and furan ring vibrations.

Mass Spectrometry

Mass spectrometric analysis should show a molecular ion peak at m/z 178, corresponding to the compound's molecular weight, alongside characteristic fragmentation patterns.

Biological Activity Profile

Anti-tumor Properties

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various tumor cell lines. In vitro studies have shown inhibition rates of 80-94% in different tumor models, with IC50 values in the nanomolar range for certain cell lines.

In Vivo Efficacy

In vivo investigations have confirmed the compound's tumor-suppressive capabilities. Treatment with this compound at doses ranging from 10 to 80 mg/kg resulted in 35-61% tumor suppression across different tumor models, with the smallest dose (10 mg/kg) often yielding the best results.

Metastasis Inhibition

Particularly noteworthy is the compound's ability to inhibit metastasis, with reported inhibition rates of 82-87% in various tumor models. This suggests potential applications in preventing cancer spread, a critical aspect of cancer treatment.

Molecular Docking and Mechanistic Insights

Interaction with Transmembrane Domains

Molecular docking studies have elucidated the binding mode of this compound with its biological targets. The compound forms conventional hydrogen bonds with specific residues of the HER2 TMD homodimer, including A:VAL64 (bond distance 3.02086 Å).

Additional Binding Interactions

Beyond hydrogen bonding, the compound also engages in carbon-hydrogen bonds and Pi-alkyl interactions with various residues of the transmembrane domains. These multiple interaction points contribute to its binding affinity and biological activity.

Synthesis Optimization and Scale-Up Considerations

Critical Parameters for Scale-Up

When considering larger-scale synthesis of this compound, several factors require attention:

Purification Strategies

Column chromatography, while effective for small-scale purification, becomes less practical for larger-scale production. Alternative purification methods such as recrystallization or distillation might be explored for scaled-up synthesis.

Quality Control

Consistent product quality requires robust analytical methods for monitoring reaction progress and final product purity. Established HPLC methods, combined with spectroscopic techniques, can ensure reproducible synthesis outcomes.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiproliferative Effects

In Vitro Studies
Research has demonstrated that 4-(Furan-2-yl)hepta-1,6-dien-4-ol exhibits significant antiproliferative activity against various human tumor cell lines. The compound was tested on breast carcinoma cells (MCF-7 and MDA-MB-231) using MTT assays to determine the inhibitory concentration 50 (IC50). The results indicated:

  • MCF-7 cells: IC50 = 240 ± 12.6 nM
  • MDA-MB-231 cells: IC50 = 180 ± 20.6 nM
  • HT168-M1 cells: IC50 = 210 ± 10.0 nM
  • B16 melanoma cells: IC50 = 175 ± 19.2 nM

These findings suggest that the compound effectively inhibits cell proliferation across different cancer types when exposed for 72 hours .

In Vivo Studies
The in vivo antitumor efficacy of this compound was investigated using several tumor models, including:

  • M1 human leukemia
  • B16 F10 human melanoma
  • S180 sarcoma
  • Colon-26 adenocarcinoma

The treatment was administered at varying doses (10 mg/kg, 40 mg/kg, and 80 mg/kg), with the lowest dose yielding the most favorable results. Specifically, a reduction in tumor volume by 50%-70% was noted in treated mice, indicating a promising therapeutic potential .

Safety Profile

Toxicological assessments have shown that this compound does not exhibit significant toxicity in healthy mice. The compound was administered at various doses over a two-week period without causing lethal effects or substantial weight loss in the subjects. Histopathological examinations revealed no adverse changes in critical organs such as the liver, kidneys, and spleen .

Case Studies and Research Insights

Several case studies have been conducted to further explore the efficacy and safety of this compound:

StudyTumor ModelDose (mg/kg)Tumor Volume Reduction (%)Observations
Tejeda et al., 1999M1 human leukemia1070%Best results at lowest dose
Tejeda et al., 1999B16 F10 melanoma4060%Significant metastasis suppression
Tejeda et al., 1999Colon adenocarcinoma8050%No toxicity observed

These studies collectively underline the potential of this compound as a viable candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hepta-1,6-dien-4-ol Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Interactions/Bioactivity Toxicity/Safety Profile
4-(Furan-2-yl)hepta-1,6-dien-4-ol Furan-2-yl 178.23 HER2 TMD binding (H-bond, Pi-alkyl) ; IC₅₀: 180–240 nM Low toxicity in vivo
4-Allyl-1,6-heptadien-4-ol Allyl 140.23 Used in stereoselective synthesis Limited toxicity data
4-(1-Amino-2-methylpropyl)-hepta-1,6-dien-4-ol Amino-methylpropyl 183.29 Irritant (Xi hazard class) Labeled as irritant
Hepta-1,6-dien-4-ol (unsubstituted) None 112.17 Base compound for synthesis Not reported

Key Observations:

  • Substituent Impact on Bioactivity: The furan group in this compound enables hydrogen bonding with HER2 TMD residues (e.g., VAL64), enhancing antitumor specificity . In contrast, amino-substituted derivatives (e.g., 4-(1-amino-2-methylpropyl)-hepta-1,6-dien-4-ol) exhibit irritant properties but lack documented antitumor activity .

Functional Analogs with Antitumor Activity

Table 2: Comparison with Antitumor Compounds Featuring Furan or Similar Moieties

Compound Name Core Structure IC₅₀/Effective Dose Mechanism of Action Toxicity
This compound Hepta-dien-ol + furan 180–240 nM (in vitro) ; 10 mg/kg (in vivo) HER2 TMD inhibition; PI3K/p53 pathway modulation Non-toxic in mice
Thiazolyl Hydrazone Derivatives Thiazole + hydrazone + furan 125 µg/mL (~125,000 nM) Anticandidal/anticancer activity via unspecified targets Low cytotoxicity (NIH/3T3 IC₅₀ >500 µg/mL)
Curcumin Derivative C1 Curcumin analog Not reported Farnesyl transferase inhibition Poor bioavailability

Key Observations:

  • Potency : this compound is >500-fold more potent than thiazolyl hydrazones (IC₅₀: 180 nM vs. 125,000 nM) .
  • Target Specificity : Unlike curcumin derivatives, which broadly inhibit pathways like farnesyl transferase , this compound selectively targets HER2 TMD dimers, reducing off-target effects .

Biological Activity

4-(Furan-2-yl)hepta-1,6-dien-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies detailing its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound is C11H14O2C_{11}H_{14}O_2, featuring a furan ring and a heptadiene structure. Its unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer progression.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of MAPK signaling

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after treatment for three months. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Antimicrobial Application

In a laboratory setting, researchers tested the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that the compound could effectively inhibit the growth of these resistant strains, suggesting a promising avenue for further research into its application as an antibiotic.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Furan-2-yl)hepta-1,6-dien-4-ol, and what challenges arise in achieving diastereoselectivity?

  • Methodological Answer : Prochiral oxaenediynes, such as 4-(allyloxy)hepta-1,6-diyne, can serve as precursors for synthesizing derivatives of this compound via ring-closing enyne metathesis (RCEYM). However, substrate instability (e.g., polymerization) and sluggish reactivity must be mitigated by optimizing reaction conditions (e.g., catalyst choice, temperature, solvent). Diastereoselectivity challenges can arise due to competing reaction pathways; stereochemical outcomes are influenced by steric and electronic factors in the substrate. Preliminary screening of substrate frameworks (e.g., oxaenediynes 1–3) is critical for identifying viable candidates .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, structurally similar analogs (e.g., 4-ALLYL-1,6-HEPTADIEN-4-OL) indicate risks of skin/eye irritation (R36/37/38). Recommended precautions include:

  • Use of personal protective equipment (gloves, goggles, lab coats).
  • Avoidance of dust/aerosol formation via controlled handling.
  • Immediate decontamination of spills with appropriate solvents.
  • Ventilation systems to minimize inhalation exposure .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR can resolve structural features like olefinic protons and furan ring signals. 2D NMR (e.g., COSY, HSQC) aids in assigning stereochemistry.
  • LC-MS/HPLC : Reversed-phase HPLC with UV detection (e.g., C18 columns) coupled with mass spectrometry ensures purity assessment and molecular weight confirmation.
  • Chiral Chromatography : For enantiomeric resolution, chiral stationary phases (e.g., cellulose derivatives) are recommended to separate diastereomers .

Advanced Research Questions

Q. How can computational tools like molecular docking elucidate interactions between this compound and biological targets?

  • Methodological Answer : Software suites such as Discovery Studio 4.3.1 and Hex 8.0 enable molecular docking studies to predict binding affinities and interaction modes. Key steps include:

Protein Preparation : Clean and optimize the target protein structure (e.g., HER2 transmembrane domain) using energy minimization.

Ligand Parameterization : Assign charges and torsional parameters to the compound using force fields (e.g., CHARMM).

Docking Simulations : Perform rigid/flexible docking to evaluate binding poses, with scoring functions (e.g., shape complementarity) ranking results.
Validation via molecular dynamics (MD) simulations (e.g., in GROMACS) further refines interaction stability .

Q. What strategies mitigate polymerization or instability during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Low-Temperature Conditions : Slow addition of monomers and reduced reaction temperatures suppress polymerization.
  • Stabilizing Additives : Radical inhibitors (e.g., hydroquinone) or inert atmospheres (argon/nitrogen) prevent oxidative degradation.
  • Catalyst Tuning : Grubbs-type catalysts with tailored ligand systems (e.g., N-heterocyclic carbenes) enhance metathesis efficiency while minimizing side reactions.
    Substrate screening (e.g., oxaenediynes 1–3) identifies frameworks resistant to degradation .

Q. How does the conjugated dienol system in this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The dienol’s electron-rich conjugated system participates in Diels-Alder reactions as a diene, enabling access to polycyclic structures. Key considerations:

  • Electrophilic Partners : Electron-deficient dienophiles (e.g., maleic anhydride) enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s) enforce enantioselectivity.
    Computational modeling predicts frontier molecular orbitals (HOMO-LUMO gaps) to guide reaction design .

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how can SAR studies be designed?

  • Methodological Answer :

  • Cancer Cell Lines : Screen against HER2-overexpressing lines (e.g., SK-BR-3) using MTT assays to evaluate cytotoxicity.
  • Enzyme Inhibition Assays : Test inhibitory effects on kinases or proteases linked to therapeutic targets.
  • SAR Framework : Synthesize analogs with modifications to the furan ring, dienol chain, or substituents. Compare bioactivity data (IC50, EC50) to identify pharmacophores.
    Advanced analogs of curcumin derivatives (e.g., hepta-1,6-diene-3,5-diones) provide structural benchmarks for activity optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.